Tetramethylpyrazine

Description

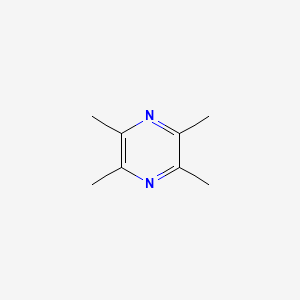

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetramethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-6(2)10-8(4)7(3)9-5/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINHMKGKINIASC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76494-51-4 (hydrochloride) | |

| Record name | Ligustrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6047070 | |

| Record name | Tetramethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white crystals or powder with a musty, fermented, coffee odour | |

| Record name | Tetramethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,3,5,6-Tetramethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/837/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

190.00 °C. @ 760.00 mm Hg | |

| Record name | Tetramethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.1 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water; soluble in oils, propylene glycol, organic solvents, very soluble (in ethanol) | |

| Record name | SID8139962 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 2,3,5,6-Tetramethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/837/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1124-11-4 | |

| Record name | Tetramethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ligustrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAMETHYLPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAMETHYLPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2,3,5,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetramethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIGUSTRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V80F4IA5XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetramethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86 °C | |

| Record name | Tetramethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Properties of Tetramethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylpyrazine (TMP), also known as Ligustrazine, is a biologically active alkaloid originally isolated from the traditional Chinese medicinal herb Ligusticum wallichii (Chuanxiong).[1] For decades, it has been utilized in clinical practice in China for the management of cardiovascular and cerebrovascular diseases.[1] Its therapeutic potential stems from a wide array of pharmacological activities, including but not limited to, vasodilation, anti-platelet aggregation, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its mechanisms of action, quantitative pharmacological data, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Pharmacological Properties and Mechanisms of Action

This compound exerts its multifaceted pharmacological effects through the modulation of numerous cellular and molecular targets. Its mechanisms of action are complex and involve interactions with various signaling pathways.

Cardiovascular Effects

TMP is widely recognized for its beneficial effects on the cardiovascular system.[1] Its primary cardiovascular actions include vasodilation, inhibition of platelet aggregation, and protection against myocardial ischemia-reperfusion injury.

-

Vasodilation: TMP induces vasodilation through multiple mechanisms. It acts as a calcium antagonist, inhibiting Ca2+ influx through L-type calcium channels and the release of intracellular calcium stores in vascular smooth muscle cells.[1][5][6] Additionally, it can open ATP-sensitive potassium (KATP) and small conductance calcium-activated potassium (SKCa) channels, leading to hyperpolarization and relaxation of vascular smooth muscle.[7]

-

Anti-platelet Aggregation: TMP inhibits platelet aggregation by interfering with intracellular calcium mobilization, increasing cyclic AMP (cAMP) levels through the inhibition of phosphodiesterase, and reducing the exposure of glycoprotein (B1211001) IIb/IIIa on the surface of activated platelets.[8][9] It particularly affects the P2Y12 receptor downstream signaling pathway.[9]

-

Cardioprotection: TMP protects against myocardial ischemia-reperfusion injury by reducing oxidative stress, inhibiting apoptosis, and modulating inflammatory responses.[1]

Neuroprotective Effects

TMP readily crosses the blood-brain barrier and exhibits significant neuroprotective properties, making it a potential therapeutic agent for ischemic stroke and other neurological disorders.[3][10]

-

Anti-inflammatory and Antioxidant Activity: In the central nervous system, TMP suppresses neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory mediators.[2] It also mitigates oxidative stress, a key contributor to neuronal damage in ischemic conditions.

-

Anti-apoptotic Mechanisms: TMP protects neurons from apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activation.[2]

-

Promotion of Neuroplasticity: Studies have shown that TMP can enhance neuroplasticity following cerebral ischemia-reperfusion injury, potentially by inhibiting the RhoA/ROCK2 pathway.[3]

Anti-inflammatory and Antioxidant Effects

A cornerstone of TMP's therapeutic efficacy lies in its potent anti-inflammatory and antioxidant activities, which are observed across various disease models.

-

Inhibition of Inflammatory Pathways: TMP has been shown to inhibit the activation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. By doing so, it downregulates the expression of numerous pro-inflammatory cytokines and chemokines.

-

Activation of the Nrf2 Pathway: TMP is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[11][12][13] Nrf2 is a master regulator of the antioxidant response, and its activation by TMP leads to the upregulation of a battery of antioxidant and cytoprotective genes.

Other Pharmacological Activities

Beyond its primary cardiovascular and neuroprotective roles, TMP has demonstrated a range of other beneficial pharmacological effects, including anti-fibrotic, anti-tumor, and protective effects on various organs.[1][14]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological and pharmacokinetic properties of this compound.

Table 1: In Vitro Pharmacological Data

| Target/Activity | Test System | Value | Reference(s) |

| L-type Calcium Channel Inhibition | Rat ventricular myocytes | IC50: 0.20 mmol/L | [1] |

| Inhibition of Platelet Aggregation (ADP-induced) | Human platelets | Dose-dependent inhibition (significant at 3 mmol/L) | [9] |

| Inhibition of Vascular Endothelial Cell Proliferation | Human umbilical vein endothelial cells (HUVECs) | Significant reduction at 30, 100, and 300 µg/ml | |

| Inhibition of Cancer Cell Proliferation | Various human cancer cell lines (esophageal, hepatocellular, colon) | Mean IC50 values of 0.36-0.48 µg/ml for active TMP derivatives | [15] |

Table 2: Pharmacokinetic Parameters

| Species | Administration Route | Dose | Cmax | Tmax | t1/2 | Bioavailability | Reference(s) |

| Human | Oral (tablets) | 200 mg | 1284 ng/mL | 0.75 h | - | - | |

| Human | Transdermal (patch) | 250 mg/20 cm² | 309 ng/mL | 5 h | - | Comparable to oral | |

| Rat | Intravenous | - | - | - | ~35 min | - | [1] |

| Rat | Intragastric | - | - | - | - | 50.39% | |

| Rat | Intranasal | - | - | - | - | 86.33% | |

| Dog | - | - | Increased serum concentration and t1/2 in heart blood stasis model | - | - | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the pharmacological properties of this compound.

In Vitro Vasodilation Assay

This protocol describes a method for assessing the vasodilatory effects of TMP on isolated arterial rings using wire myography.

Materials:

-

Isolated arterial segments (e.g., dog mesenteric artery)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

-

Phenylephrine (PHE) or KCl for pre-contraction

-

This compound stock solution

-

Wire myograph system

Procedure:

-

Isolate arterial segments and cut them into rings (2-3 mm in length).

-

Mount the arterial rings in a wire myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension.

-

Induce a stable contraction with a submaximal concentration of PHE or KCl.

-

Once a stable plateau is reached, add cumulative concentrations of TMP to the bath.

-

Record the relaxation response at each concentration.

-

Express the relaxation as a percentage of the pre-contraction induced by PHE or KCl.

Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt)

This protocol outlines the steps for analyzing the effect of TMP on the phosphorylation status of key proteins in a signaling pathway.

Materials:

-

Cell culture or tissue samples

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-total Akt)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells or tissues with TMP at desired concentrations and time points.

-

Lyse the cells or tissues in RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[16][17][18]

In Vivo Model of Ischemic Stroke

This protocol describes the middle cerebral artery occlusion (MCAO) model in rats to evaluate the neuroprotective effects of TMP.[10][19]

Materials:

-

Sprague-Dawley rats

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Nylon monofilament for MCAO

-

This compound solution for injection

-

Behavioral testing apparatus (e.g., neurological deficit scoring, Morris water maze)

-

Histological stains (e.g., TTC, H&E, Nissl)

Procedure:

-

Anesthetize the rats and perform a midline neck incision.

-

Isolate the common carotid artery, external carotid artery, and internal carotid artery.

-

Introduce a nylon monofilament through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

-

Administer TMP (e.g., intraperitoneally) at the desired dose and time points (e.g., before or after MCAO).

-

Assess neurological deficits at various time points post-MCAO using a standardized scoring system.

-

Conduct behavioral tests to evaluate cognitive function.

-

At the end of the experiment, sacrifice the animals and perfuse the brains.

-

Perform histological analysis to determine the infarct volume and assess neuronal damage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Signaling Pathways

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

Caption: General experimental workflow for investigating this compound.

Conclusion

This compound is a promising natural compound with a well-documented portfolio of pharmacological activities, particularly in the realms of cardiovascular and neurological diseases. Its pleiotropic effects, stemming from the modulation of multiple key signaling pathways, underscore its therapeutic potential. This technical guide has provided a comprehensive overview of its pharmacological properties, supported by quantitative data and detailed experimental methodologies. It is anticipated that this resource will facilitate further research and development of this compound as a modern therapeutic agent. Future investigations should focus on elucidating more specific molecular targets, exploring its efficacy in a wider range of disease models, and conducting well-designed clinical trials to translate the promising preclinical findings into tangible clinical benefits.

References

- 1. Effect of tetramethyl pyrazine on L-type calcium channel in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotection by this compound against ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A review on its mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of vasoconstriction by this compound: does it act by blocking the voltage-dependent Ca channel? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on potassium channels to lower calcium concentration in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiplatelet activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiplatelet Activity of this compound via Regulation of the P2Y12 Receptor Downstream Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Magnetic Resonance Imaging Investigation of Neuroplasticity After Ischemic Stroke in this compound-Treated Rats [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. This compound alleviates acute pancreatitis inflammation by inhibiting pyroptosis via the NRF2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound ameliorates endotoxin-induced acute lung injury by relieving Golgi stress via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | this compound: A Review of Its Antitumor Potential and Mechanisms [frontiersin.org]

- 15. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound promotes stroke recovery by inducing the restoration of neurovascular unit and transformation of A1/A2 reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Effects of Ligustrazine: A Technical Guide

An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential for Researchers and Drug Development Professionals

Introduction: Ligustrazine, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the rhizome of the traditional Chinese medicine Ligusticum chuanxiong Hort.[1][2]. It is recognized for a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects[2][3]. This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of Ligustrazine, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of Ligustrazine for inflammatory diseases.

Core Anti-inflammatory Mechanisms of Action

Ligustrazine exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified in preclinical studies include the inhibition of the NF-κB and MAPK signaling pathways, suppression of the NLRP3 inflammasome, and interference with the STAT3 signaling cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Ligustrazine has been shown to inhibit this pathway through various mechanisms. One key target is the Toll-like receptor 4 (TLR4), a critical upstream activator of NF-κB. By downregulating TLR4 expression, Ligustrazine can prevent the subsequent activation of the NF-κB cascade[4][5][6]. Studies have demonstrated that Ligustrazine can also inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes[7][8]. In some contexts, Ligustrazine has been observed to decrease the mRNA level of TLR4 while surprisingly increasing the mRNA and protein expression of NF-κB in specific cell types, suggesting a complex regulatory role that may involve other interacting pathways[4][9]. Another study highlighted Ligustrazine's ability to alleviate hepatotoxicity by inhibiting the Txnip/Trx/NF-κB pathway[10].

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38 and ERK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Ligustrazine has been found to suppress the phosphorylation of p38 and Erk1/2, leading to a reduction in the production of downstream inflammatory mediators[11]. This inhibition of MAPK pathways contributes to the alleviation of inflammatory conditions such as acute pancreatitis[11]. One retracted study had also suggested a role for Ligustrazine in inactivating MAPK pathways in the context of diabetic nephropathy, though the findings are now considered unreliable[12][13].

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of potent pro-inflammatory cytokines, IL-1β and IL-18. Ligustrazine has been shown to disrupt the lipopolysaccharide (LPS)-activated NLRP3 inflammasome pathway. It achieves this by reducing the expression of NLRP3 and cleaved-caspase-1, which in turn prevents the cleavage and secretion of IL-1β[5][14]. This inhibitory effect on the NLRP3 inflammasome is associated with the downregulation of TLR4 expression[5]. By suppressing pyroptosis, a form of inflammatory cell death mediated by the inflammasome, Ligustrazine further mitigates the inflammatory response[14][15].

Interference with the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in inflammation and immunity. Ligustrazine has been demonstrated to inhibit the activation of the STAT3 signaling pathway. It can reduce the phosphorylation of STAT3, which is a critical step for its activation and nuclear translocation[16][17]. In the context of endometriosis, Ligustrazine was found to inhibit the production of pro-inflammatory cytokines by regulating the STAT3/IGF2BP1/RELA axis[16].

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various preclinical studies, illustrating the dose-dependent effects of Ligustrazine on key inflammatory markers.

Table 1: In Vitro Effects of Ligustrazine on Inflammatory Markers

| Cell Line | Stimulant | Ligustrazine Concentration | Target | Effect | Reference |

| Human Endometrial Stromal Cells (HESCs) | RELA Overexpression | 100 µM | p-STAT3, IGF2BP1, RELA, IL-6, TNF-α, IL-1β | Inhibition of expression | [16] |

| RAW264.7 and Ana-1 Macrophages | LPS (1 µg/ml) | 10 µg/ml | IL-1β, IL-18, TNF-α mRNA | Reduction in expression | [18] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α (5 ng/ml) | 40 µg/ml | Nitric Oxide (NO) Production | Significantly reversed the decrease | [19] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α (5 ng/ml) | 40 µg/ml | ICAM-1, HSP60 | Dramatically inhibited expression | [19] |

| STR Cells | - | 2 µM | TLR4 mRNA | Significant decrease | [4] |

| STR Cells | - | 2 µM | NF-κB mRNA | Significant increase | [4] |

| STR Cells | - | 2 µM | NF-κB protein | Significant increase | [4] |

| STR Cells | - | 2 µM | p-Akt protein | Significant decrease | [4] |

Table 2: In Vivo Effects of Ligustrazine on Inflammatory Markers

| Animal Model | Disease Model | Ligustrazine Dosage | Target | Effect | Reference |

| Rats | Freund's Complete Adjuvant (FCA)-induced Arthritis | Not specified | IL-6, IL-1β, TNF-α (serum) | Reduction in levels | [7] |

| Rats | LPS-induced Neurocognitive Impairment | 50 mg/kg | IL-1β, TNF-α (cortex and hippocampus) | Upregulation prevented | [20] |

| Rats | LPS-induced Pulmonary Damage | 80 mg/kg | TNF-α (serum), ROCK II, TLR4 | Significant decrease | [6] |

| Mice | Ovalbumin (OVA)-induced Asthma | Not specified | IL-4, IL-5, IL-17A, CCL3, CCL19, CCL21 (BALF) | Significant reduction | [17] |

| Rats | Ovalbumin (OVA)-induced Asthma | 80 mg/kg | Neutrophils and Eosinophils (BALF) | Significant reduction in numbers | [21] |

| Rats | Atherosclerosis | 20 or 80 mg/kg | Total Cholesterol, Triglycerides, LDL | Decrease in levels | [22] |

| Rats | Oxazolone-induced Colitis | 80 mg/kg | TNF-α, NF-κBp65 | Substantial reduction in expression | [8] |

| Rats | Acute Pancreatitis | Not specified | TNF-α, IL-1β, IL-6 | Downregulation of levels | [11] |

| Mice | Acute Lung Injury | Not specified | IL-18, IL-1β, TNF-α (serum) | Effective reduction in levels | [18] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Ligustrazine and a general experimental workflow for its evaluation.

Signaling Pathways

Caption: Key anti-inflammatory signaling pathways modulated by Ligustrazine.

Experimental Workflow

Caption: General experimental workflow for evaluating Ligustrazine.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to provide a reproducible framework for further research.

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (In Vitro)

-

Cell Culture: RAW264.7 or Ana-1 macrophage cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are pre-treated with various concentrations of Ligustrazine (e.g., 10 µg/ml) for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for 24 hours[18].

-

Cytokine Measurement: Supernatants are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[18].

-

Western Blot Analysis: Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies against key signaling proteins (e.g., phospho-p38, phospho-ERK, NF-κB p65, IκBα) and subsequently with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[11].

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using specific primers for target genes (e.g., TLR4, NLRP3, TNF-α, IL-1β, IL-6) to quantify their mRNA expression levels. Gene expression is typically normalized to a housekeeping gene such as GAPDH[18].

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats (In Vivo)

-

Animal Model: Arthritis is induced in Sprague-Dawley rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the paw.

-

Treatment: Following the induction of arthritis, rats are treated with Ligustrazine (dosage to be determined based on preliminary studies) or a vehicle control, typically administered daily via oral gavage or intraperitoneal injection for a specified duration (e.g., several weeks)[7].

-

Assessment of Arthritis: The severity of arthritis is monitored by measuring paw volume changes and assessing histopathological changes in the joint tissues after sacrifice[7].

-

Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure the serum levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) using ELISA kits. The activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and the concentration of malondialdehyde (MDA) can also be determined to assess oxidative stress[7].

-

Western Blot of Paw Tissue: Paw tissues are homogenized, and protein lysates are prepared for Western blot analysis to determine the expression levels of key proteins in the Sirt1/NF-κB and Nrf-2/HO-1 pathways[7].

Conclusion

Ligustrazine demonstrates significant anti-inflammatory properties through its multifaceted modulation of key signaling pathways, including NF-κB, MAPK, NLRP3 inflammasome, and STAT3. The quantitative data from numerous preclinical studies consistently show its ability to reduce the production of pro-inflammatory cytokines and other inflammatory mediators in both in vitro and in vivo models. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of Ligustrazine. The presented signaling pathway diagrams provide a clear visual summary of its mechanisms of action. For drug development professionals, this comprehensive overview highlights Ligustrazine as a promising candidate for the development of novel anti-inflammatory therapies. Further research, including well-designed clinical trials, is warranted to translate these preclinical findings into effective treatments for a range of inflammatory diseases.

References

- 1. Effect and mechanism of ligustrazine on Th1/Th2 cytokines in a rat asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analysis of ligustrazine covalent cyclodextrin frameworks in bioinformatics and network pharmacology-based acute lung injury treatment - Arabian Journal of Chemistry [arabjchem.org]

- 4. Ligustrazine alleviates spinal cord injury-induced neuropathic pain by inhibiting the TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligustrazine disrupts lipopolysaccharide-activated NLRP3 inflammasome pathway associated with inhibition of Toll-like receptor 4 in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligustrazine effect on lipopolysaccharide-induced pulmonary damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ligustrazine attenuates inflammation and oxidative stress in a rat model of arthritis via the Sirt1/NF-κB and Nrf-2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting NF-κB pathway for treating ulcerative colitis: comprehensive regulatory characteristics of Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Ligustrazine alleviates acute pancreatitis by accelerating acinar cell apoptosis at early phase via the suppression of p38 and Erk MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Retracted Article: Ligustrazine attenuates renal damage by inhibiting endoplasmic reticulum stress in diabetic nephropathy by inactivating MAPK pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Retraction: Ligustrazine attenuates renal damage by inhibiting endoplasmic reticulum stress in diabetic nephropathy by inactivating MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Ligustrazine Alleviate Acute Lung Injury Through Suppressing Pyroptosis and Apoptosis of Alveolar Macrophages [frontiersin.org]

- 15. Ligustrazine Alleviate Acute Lung Injury Through Suppressing Pyroptosis and Apoptosis of Alveolar Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ligustrazine inhibits inflammatory response of human endometrial stromal cells through the STAT3/IGF2BP1/RELA axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ligustrazine attenuates inflammation and the associated chemokines and receptors in ovalbumine-induced mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ligustrazine Alleviate Acute Lung Injury Through Suppressing Pyroptosis and Apoptosis of Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protective effects of ligustrazine on TNF-α-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ligustrazine ameliorates lipopolysaccharide-induced neurocognitive impairment by activating autophagy via the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ligustrazine Inhibits Lung Phosphodiesterase Activity in a Rat Model of Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ligustrazine improves atherosclerosis in rat via attenuation of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetramethylpyrazine: A Potent Antioxidant for Mitigating Neurological Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Oxidative stress is a key pathological driver in a multitude of debilitating neurological diseases, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. The excessive production of reactive oxygen species (ROS) overwhelms endogenous antioxidant defense mechanisms, leading to neuronal damage and progressive functional decline. Tetramethylpyrazine (TMP), a bioactive alkaloid originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong), has emerged as a promising neuroprotective agent with potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant mechanisms of TMP in the context of neurological disorders, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Introduction to this compound (TMP)

This compound (2,3,5,6-tetramethylpyrazine) is a small, lipid-soluble molecule that can readily cross the blood-brain barrier, a critical attribute for a centrally acting therapeutic agent.[1][2] Its neuroprotective effects are multifaceted, encompassing anti-inflammatory, anti-apoptotic, and, most notably, potent antioxidant activities.[3][4] TMP's ability to scavenge free radicals and bolster endogenous antioxidant systems makes it a compelling candidate for therapeutic intervention in neurological diseases where oxidative stress is a major contributor to pathogenesis.[5]

Mechanism of Action: A Focus on Antioxidant Pathways

TMP exerts its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species and modulation of key intracellular signaling pathways that govern the cellular antioxidant response.

Direct Radical Scavenging

While TMP does possess free radical scavenging activity, its primary antioxidant effects are believed to be mediated through the upregulation of endogenous antioxidant systems.

Modulation of Key Signaling Pathways

2.2.1. Nrf2-ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like TMP, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.[6]

TMP has been shown to activate the Nrf2/HO-1 signaling pathway, promoting the nuclear translocation of Nrf2 and subsequently increasing the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).[7][8] This enhancement of the endogenous antioxidant defense system is a cornerstone of TMP's neuroprotective action.

References

- 1. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Improves Cognitive Impairment and Modifies the Hippocampal Proteome in Two Mouse Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory mechanisms of this compound on central nervous system diseases: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Roles of this compound During Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [repository.escholarship.umassmed.edu]

- 6. This compound enhanced the therapeutic effects of human umbilical cord mesenchymal stem cells in experimental autoimmune encephalomyelitis mice through Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ameliorates endotoxin-induced acute lung injury by relieving Golgi stress via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetramethylpyrazine: From Traditional Medicine to Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylpyrazine (TMP), also known as Ligustrazine, is a bioactive alkaloid originally isolated from the rhizome of Ligusticum wallichii (Chuanxiong), a plant with a long history of use in traditional Chinese medicine (TCM). For centuries, Chuanxiong has been utilized to promote blood circulation, alleviate pain, and treat a variety of ailments. Modern scientific investigation has identified TMP as a key active component responsible for many of the herb's therapeutic effects. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of its interaction with key signaling pathways.

Discovery and History in Traditional Medicine

Ligusticum wallichii, commonly known as Chuanxiong, has been a staple in traditional Chinese medicine for over two millennia.[1] Its use was first documented in the ancient Chinese medical text, Shennong Ben Cao Jing (The Divine Farmer's Materia Medica Classic). In TCM, Chuanxiong is characterized as having a pungent taste and warm nature, and it is believed to invigorate the blood, promote the movement of "qi" (vital energy), and expel wind-cold to alleviate pain.

Traditionally, Chuanxiong has been a primary ingredient in numerous herbal formulas prescribed for a wide range of conditions, including:

-

Cardiovascular and Cerebrovascular Diseases: To improve blood flow, treat angina pectoris, and manage stroke-related symptoms.

-

Pain Management: For headaches, migraines, and rheumatic pain.

-

Gynecological Disorders: To regulate menstruation and alleviate menstrual pain.

The isolation of this compound in 1957 marked a significant milestone in understanding the scientific basis for the traditional uses of Chuanxiong.[1] This discovery paved the way for extensive pharmacological research into its properties and mechanisms of action.

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacokinetics and preclinical efficacy of this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Reference |

| Absorption Half-life (t½) | Human | 0.15 hours | [2] |

| Time to Peak Concentration (Tmax) | Human | 0.51 hours | [2] |

| Plasma Protein Binding | Human | 12.5% | [3] |

| Rat | 3.4% | [3] | |

| Elimination Half-life (t½) | Rat (blood) | 82.1 minutes | [2] |

| Rat (brain) | 184.6 minutes | [2] | |

| Absolute Bioavailability (Intragastric) | Rat | 69.3% | [3] |

Table 2: Preclinical Efficacy of this compound

| Activity | Model | Key Findings | Reference |

| Antioxidant | High glucose-induced vascular smooth muscle cells | Decreased Malondialdehyde (MDA) levels and increased Superoxide Dismutase (SOD) activity. | [4] |

| Anti-inflammatory | Oxazolone-induced colitis in mice | Dose-dependent reduction in NF-κB, AP-1, and NF-AT mRNA levels. | [5] |

| Anti-platelet Aggregation | ADP-induced human platelet aggregation | Dose-dependent inhibition of platelet aggregation. | [6] |

| Neuroprotection | Oxygen-glucose deprivation in hippocampal neurons | Significantly suppressed neuron apoptosis in a concentration-dependent manner. | [7] |

Experimental Protocols

This section provides detailed methodologies for the isolation, synthesis, and evaluation of the biological activity of this compound.

Isolation and Purification of this compound from Ligusticum wallichii

This protocol is adapted from a method utilizing high-speed counter-current chromatography.

Materials and Reagents:

-

Dried rhizomes of Ligusticum wallichii

-

n-Hexane

-

Ethyl acetate

-

Deionized water

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

Ultrasonic bath

-

Rotary evaporator

-

HPLC system for purity analysis

Procedure:

-

Extraction:

-

Grind the dried rhizomes of Ligusticum wallichii into a fine powder.

-

Suspend the powder in ethanol.

-

Perform extraction using an ultrasonic bath for 1 hour.

-

Filter the mixture and collect the ethanol extract.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

HSCCC Separation:

-

Prepare the two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water (5:5:3:7, v/v).

-

Equilibrate the HSCCC column with the stationary phase (upper phase).

-

Dissolve the crude extract in the mobile phase (lower phase).

-

Inject the sample solution into the HSCCC column.

-

Elute with the mobile phase at a defined flow rate.

-

Monitor the effluent and collect fractions based on the chromatogram.

-

-

Purification and Analysis:

-

Combine the fractions containing this compound.

-

Evaporate the solvent to yield purified this compound.

-

Determine the purity of the isolated compound using HPLC analysis.

-

Chemical Synthesis of 2,3,5,6-Tetramethylpyrazine

This protocol is based on a method utilizing butanedione monoxime as the starting material.[5]

Materials and Reagents:

-

Butanedione monoxime

-

Palladium on carbon (Pd/C) catalyst

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Reaction flask with reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a reaction flask equipped with a reflux condenser, add butanedione monoxime, water, and palladium on carbon catalyst.

-

Heat the mixture to reflux (95-100°C) with stirring.

-

-

Reaction:

-

Gradually add ammonium formate to the refluxing mixture.

-

Continue refluxing with stirring for 4 hours after the addition is complete.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter to remove the palladium on carbon catalyst.

-

Transfer the filtrate to a separatory funnel and extract three times with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 2,3,5,6-Tetramethylpyrazine.

-

Evaluation of Anti-inflammatory Activity in vitro

This protocol describes the assessment of this compound's effect on inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages.

Materials and Reagents:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent for nitric oxide measurement

-

ELISA kits for TNF-α and IL-6

-

Cell culture plates, incubators, and other standard cell culture equipment

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group and an LPS-only control group.

-

-

Nitric Oxide (NO) Measurement:

-

After the incubation period, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

-

Cytokine Measurement:

-

Measure the concentrations of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-only control.

-

Determine the IC50 value for each inflammatory marker.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating multiple key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

MAPK Signaling Pathway

This compound has been shown to inhibit the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38.[4][7] This inhibition can lead to reduced inflammation and apoptosis.

Nrf2 Signaling Pathway

This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[8][9] This leads to the upregulation of antioxidant enzymes and cytoprotective genes.

SDF-1/CXCR4 Signaling Pathway

Conclusion and Future Directions

This compound, a key bioactive compound from the traditional Chinese medicine Chuanxiong, has demonstrated a wide range of pharmacological activities with therapeutic potential for various diseases, particularly those related to the cardiovascular and nervous systems. Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways related to inflammation, oxidative stress, and cell migration.

While preclinical studies have shown promising results, further rigorous, large-scale clinical trials are necessary to fully establish the efficacy and safety of this compound in various clinical applications. Additionally, research into the development of novel drug delivery systems and synthetic derivatives of this compound could enhance its bioavailability and therapeutic effectiveness. The continued investigation of this ancient remedy through the lens of modern science holds significant promise for the development of new and effective therapeutic agents.

References

- 1. Mechanisms and Clinical Application of this compound (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Angiogenesis, Fibrosis and Thrombosis by this compound: Mechanisms Contributing to the SDF-1/CXCR4 Axis | PLOS One [journals.plos.org]

- 5. Potent Anti-Inflammatory Activity of this compound Is Mediated through Suppression of NF-k - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms and Clinical Application of this compound (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Angiogenesis, Fibrosis and Thrombosis by this compound: Mechanisms Contributing to the SDF-1/CXCR4 Axis | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound ameliorates endotoxin-induced acute lung injury by relieving Golgi stress via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Inhibition of Angiogenesis, Fibrosis and Thrombosis by this compound: Mechanisms Contributing to the SDF-1/CXCR4 Axis | Semantic Scholar [semanticscholar.org]

- 11. Inhibition of angiogenesis, fibrosis and thrombosis by this compound: mechanisms contributing to the SDF-1/CXCR4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetramethylpyrazine: A Multifaceted Agent in the Management of Cardiovascular and Cerebrovascular Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Tetramethylpyrazine (TMP), a bioactive alkaloid originally isolated from the traditional Chinese herb Ligusticum wallichii (Chuanxiong), has garnered significant scientific attention for its therapeutic potential in a range of cardiovascular and cerebrovascular diseases.[1] Extensively utilized in clinical practice in China for decades, emerging evidence from preclinical and clinical studies continues to elucidate its multifaceted mechanisms of action.[2][3] This technical guide provides a comprehensive overview of the role of TMP in cardiovascular and cerebrovascular pathologies, with a focus on its molecular mechanisms, supported by quantitative data from key experimental studies and detailed methodological insights.

Core Mechanisms of Action

This compound exerts its protective effects through a combination of pharmacological activities, primarily centered on anti-inflammatory, antioxidant, anti-platelet, and endothelial-protective functions. These actions collectively contribute to its efficacy in conditions such as ischemic stroke, atherosclerosis, and myocardial ischemia-reperfusion injury.[1][2]

Anti-Inflammatory Effects

Chronic inflammation is a cornerstone of cardiovascular and cerebrovascular disease pathogenesis. TMP has been shown to mitigate the inflammatory response by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines.

One of the primary mechanisms of TMP's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[2] This pathway is a critical regulator of the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, TMP leads to a downstream reduction in the levels of inflammatory mediators.

Experimental Evidence: In a rat model of permanent focal cerebral ischemia, administration of TMP resulted in a significant reduction of pro-inflammatory cytokine expression.[4] Furthermore, in a model of collagen-induced arthritis in rats, TMP at a dose of 100 mg/kg markedly decreased serum levels of key inflammatory cytokines.[5]

Antioxidant Properties

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, plays a pivotal role in the pathophysiology of cardiovascular and cerebrovascular disorders. TMP has demonstrated potent antioxidant effects, primarily through the activation of the Nrf2/HO-1 signaling pathway.[6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

By upregulating the Nrf2/HO-1 pathway, TMP enhances the endogenous antioxidant capacity, thereby protecting cells from oxidative damage.[6][7]

Experimental Evidence: In a mouse model of subchronic cadmium-induced liver damage, TMP supplementation was shown to activate the Nrf2/HO-1 pathway, leading to increased levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), and a reduction in malondialdehyde (MDA), a marker of lipid peroxidation.[6]

Endothelial Protection

The endothelium, a thin layer of cells lining the interior surface of blood vessels, is crucial for maintaining vascular homeostasis. Endothelial dysfunction is an early event in the development of atherosclerosis and other vascular diseases. TMP has been shown to protect endothelial cells from injury through multiple mechanisms.

TMP promotes the production of nitric oxide (NO), a key vasodilator and anti-atherogenic molecule, by enhancing the expression and activity of endothelial nitric oxide synthase (eNOS).[8] Additionally, it can inhibit endothelial cell apoptosis and reduce the expression of adhesion molecules that facilitate the recruitment of inflammatory cells to the vessel wall.[9]

Experimental Evidence: In isolated rat aortic rings, TMP was found to protect against hydrogen peroxide-induced endothelial dysfunction.[4] Furthermore, in human umbilical vein endothelial cells (HUVECs), TMP has been shown to ameliorate high glucose-induced endothelial dysfunction by increasing mitochondrial biogenesis.[10]

Anti-Platelet Aggregation

Platelet aggregation is a critical step in the formation of thrombi, which can lead to vessel occlusion in conditions like myocardial infarction and ischemic stroke. TMP exhibits anti-platelet activity by inhibiting platelet aggregation and activation.[11]

One of the identified mechanisms for this effect is the regulation of the P2Y12 receptor downstream signaling pathway.[11] By interfering with this pathway, TMP can reduce platelet activation and subsequent aggregation. It has also been shown to increase intracellular cyclic AMP (cAMP) levels, which is a known inhibitor of platelet function.[12]

Experimental Evidence: Studies on human platelets have demonstrated that TMP can inhibit intracellular Ca2+ mobilization, a key step in platelet activation, and reduce the exposure of glycoprotein (B1211001) IIb/IIIa on the surface of activated platelets.[12]

Key Signaling Pathways Modulated by this compound

The therapeutic effects of TMP are mediated through its influence on several critical intracellular signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and for the development of novel therapeutic strategies.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and apoptosis. TMP has been shown to activate the PI3K/Akt pathway, which contributes to its anti-apoptotic and cardioprotective effects against myocardial ischemia/reperfusion injury.[2]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation and apoptosis. TMP has been found to affect the ERK and p38 MAPK pathways, contributing to its anti-inflammatory effects.[2]

-

Nrf2/HO-1 Pathway: As previously mentioned, this pathway is a key mediator of TMP's antioxidant effects. By activating Nrf2, TMP upregulates the expression of antioxidant enzymes, thereby protecting against oxidative stress.[6][7]

-

Rho/ROCK Pathway: The Rho/Rho-kinase (ROCK) signaling pathway is implicated in various cellular functions, including cell adhesion, migration, and contraction. Inhibition of the Rho/ROCK pathway by TMP has been linked to its protective effects on brain microvascular endothelial cells against oxygen-glucose deprivation-induced injury.[8][13]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental models of cardiovascular and cerebrovascular diseases.

Table 1: Effects of this compound on Ischemic Stroke in a Rat Middle Cerebral Artery Occlusion (MCAO) Model

| Parameter | TMP Dosage | Effect | Reference |

| Infarct Volume | 10 and 20 mg/kg | Concentration-dependent reduction | [2] |

| Infarct Volume | 20 and 40 mg/kg | Significant decrease compared to model group | [14] |

| Neurological Deficit Score | 40 mg/kg (i.p. for 14 days) | Attenuated neurological deficits | [15] |

| Cerebral Blood Flow | 20 and 40 mg/kg | Significantly increased in peri-infarct cortex | [16] |

Table 2: Anti-Inflammatory Effects of this compound

| Model | Parameter | TMP Dosage/Concentration | Effect | Reference |

| Rat model of permanent focal cerebral ischemia | Pro-inflammatory cytokine expression | Not specified | Reduced expression | [4] |

| Rat model of collagen-induced arthritis | Serum IL-1β and IL-6 levels | 100 mg/kg | Significant decrease | [5] |

| Murine Acute Lung Injury | Serum TNF-α, IL-6, and IL-1β levels | 80 mg/kg | Downregulated levels | [10] |

| Human Neutrophils | Respiratory Burst (fMLP-stimulated) | 100-250 µM | Concentration-dependent inhibition | [2] |

Table 3: Antioxidant Effects of this compound

| Model | Parameter | TMP Dosage/Concentration | Effect | Reference |

| Mouse model of subchronic cadmium-induced liver injury | Hepatic Nrf2 and HO-1 mRNA expression | 100, 150, 200 mg/kg | Significantly increased | [1] |

| Mouse model of subchronic cadmium-induced liver injury | Hepatic SOD and GSH levels | 100, 150, 200 mg/kg | Significantly increased | [1] |

| Mouse model of subchronic cadmium-induced liver injury | Hepatic MDA levels | 100, 150, 200 mg/kg | Significantly decreased | [1] |

| Human umbilical cord mesenchymal stem cells (H2O2-stimulated) | Intracellular ROS production | 100 µM | Significantly reduced | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Middle Cerebral Artery Occlusion (MCAO) in Rats

Objective: To induce focal cerebral ischemia to model stroke.

Protocol:

-

Anesthesia: Anesthetize male Sprague-Dawley rats with isoflurane (B1672236) (5% for induction, 2% for maintenance).[14]

-

Surgical Procedure:

-

Make a right paramidline incision to expose the right external carotid artery (ECA) and internal carotid artery (ICA).[14]

-

Make a small incision at the ECA and insert a nylon suture.[14]

-

Advance the suture into the ICA for approximately 1.8-1.9 cm until mild resistance is felt, blocking the origin of the middle cerebral artery (MCA).[16]

-

Successful occlusion is often confirmed by observing circling or walking to the contralateral side.[16]

-

-

This compound Administration: Administer TMP intraperitoneally at the desired dosages (e.g., 10, 20, 40 mg/kg) for the specified duration (e.g., 14 days).[14][16]

-

Assessment of Infarct Volume:

-

After the experimental period, euthanize the rats and remove the brains.

-

Slice the brain into coronal sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted tissue will stain red, while the infarcted tissue will remain white.[11]

-

Quantify the infarct volume using image analysis software.

-

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in HUVECs

Objective: To mimic ischemic/reperfusion injury in endothelial cells.

Protocol:

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell medium.[8]

-

OGD Induction:

-

Replace the normal culture medium with glucose-free DMEM.

-

Place the cells in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 2-4 hours).

-

-

Reoxygenation:

-

Remove the cells from the hypoxic chamber and replace the glucose-free medium with normal culture medium.

-

Return the cells to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).

-

-

This compound Treatment: Add TMP at various concentrations to the culture medium before, during, or after OGD/R, depending on the experimental design.

-

Assessment of Cell Viability and Apoptosis:

Isolated Rat Aortic Ring Assay

Objective: To assess the effect of TMP on endothelial function and vasodilation.

Protocol:

-

Aorta Isolation:

-

Organ Bath Setup:

-

Experimental Procedure:

-

Pre-contract the rings with phenylephrine.[8]

-

Induce endothelium-dependent relaxation with acetylcholine.[8]

-

To model endothelial dysfunction, incubate the rings with hydrogen peroxide (H2O2).[4]

-

Pre-treat the rings with various concentrations of TMP before H2O2 exposure to assess its protective effects.[4]

-

-

Data Analysis: Measure the changes in isometric tension to quantify the degree of relaxation and assess endothelial function.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize key signaling pathways modulated by this compound and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory mechanisms of this compound in middle cerebral artery occlusion (MCAO)-induced focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Protects against Hydrogen Peroxide-Provoked Endothelial Dysfunction in Isolated Rat Aortic Rings: Implications for Antioxidant Therapy of Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Effect of Tetramethyl pyrazine on serum levels of IL-1beta, IL-6, and IL-2, and NO and PGE2 in the synovial fluid of CIA rats: an experimental research] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound enhanced the therapeutic effects of human umbilical cord mesenchymal stem cells in experimental autoimmune encephalomyelitis mice through Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Ameliorates High Glucose-Induced Endothelial Dysfunction by Increasing Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound alleviates acute pancreatitis inflammation by inhibiting pyroptosis via the NRF2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound ameliorates acute lung injury by regulating the Rac1/LIMK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Protects Neurons from Oxygen-Glucose Deprivation-Induced Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Magnetic Resonance Imaging Investigation of Neuroplasticity After Ischemic Stroke in this compound-Treated Rats [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Magnetic Resonance Imaging Investigation of Neuroplasticity After Ischemic Stroke in this compound-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Protects Against Oxygen-Glucose Deprivation-Induced Brain Microvascular Endothelial Cells Injury via Rho/Rho-kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Protects Against Oxygen-Glucose Deprivation-Induced Brain Microvascular Endothelial Cells Injury via Rho/Rho-kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Neuroprotective Effects of Tetramethylpyrazine in Cerebral Ischemia

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits. Tetramethylpyrazine (TMP), a bioactive alkaloid originally isolated from the traditional Chinese medicine Ligusticum wallichii Franchat (Chuanxiong), has demonstrated significant neuroprotective potential in preclinical models of ischemic stroke.[1][2] This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy, and key experimental protocols related to TMP's neuroprotective effects. TMP has been shown to cross the blood-brain barrier (BBB) and exerts its therapeutic effects through multifaceted mechanisms, including anti-inflammatory, anti-oxidant, and anti-apoptotic activities.[3][4][5] This document synthesizes current research to serve as a comprehensive resource for professionals in neuroscience and drug development.

Core Neuroprotective Mechanisms and Signaling Pathways

TMP's neuroprotective effects are not attributed to a single mechanism but rather to its ability to modulate multiple pathological pathways concurrently. Key mechanisms include anti-inflammation, anti-oxidation, and anti-apoptosis.[6][7]

Anti-Inflammatory Effects

Post-ischemic inflammation is a critical contributor to secondary brain injury. TMP mitigates this response by inhibiting the activation of microglia and the infiltration of peripheral immune cells like neutrophils.[8][9] A key target is the suppression of pro-inflammatory signaling pathways.

-

HMGB1/TLR4/NF-κB Pathway: Cerebral ischemia triggers the release of High Mobility Group Box 1 (HMGB1), which activates Toll-like receptor 4 (TLR4), leading to the activation of the transcription factor NF-κB. This cascade upregulates the expression of pro-inflammatory cytokines. TMP has been shown to inhibit the HMGB1/TLR4 signaling pathway, thereby reducing the inflammatory response.[8]

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also implicated in post-ischemic inflammation. TMP can inhibit the activation of this pathway, contributing to its anti-inflammatory and BBB-protective effects.[6]

Anti-Oxidant Effects

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS) during reperfusion, is a major cause of neuronal damage.[6] TMP enhances the endogenous antioxidant capacity of the brain.

-

Nrf2/HO-1 Pathway: TMP upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[8][9] Activated Nrf2 translocates to the nucleus and promotes the transcription of antioxidant enzymes, most notably Heme Oxygenase-1 (HO-1), which helps neutralize oxidative stress.[8][9]

-

NADPH Oxidase Inhibition: TMP can also reduce the production of superoxide (B77818) radicals by inhibiting the activity of NADPH oxidase, a primary source of ROS in the ischemic brain.[10]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a delayed form of cell death that contributes significantly to infarct expansion. TMP interferes with this process through several mechanisms.

-

Bcl-2 Family Regulation: TMP modulates the expression of the Bcl-2 family of proteins. It increases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while decreasing the expression of pro-apoptotic proteins such as Bax and Bad.[6][11] This shift in balance prevents the release of cytochrome c from the mitochondria.

-

Caspase Inhibition: By preventing cytochrome c release, TMP inhibits the activation of the caspase cascade, particularly caspase-9 and the executioner caspase-3, which are critical for carrying out the apoptotic program.[6][11]

-

PI3K/Akt Pathway: TMP has been shown to activate the pro-survival PI3K/Akt signaling pathway.[4][12] Activated Akt can phosphorylate and inactivate several pro-apoptotic targets, further inhibiting cell death.

Quantitative Efficacy Data from Preclinical Models

The neuroprotective efficacy of TMP has been quantified in numerous studies, primarily using rodent models of middle cerebral artery occlusion (MCAO). The data consistently show that TMP administration leads to significant reductions in brain damage and improvements in functional outcomes.

Table 1: Effect of TMP on Infarct Volume and Neurological Deficit Scores

| Animal Model | TMP Dosage (mg/kg) | Administration Route | Key Outcomes | Reference |

|---|---|---|---|---|

| Rat (MCAO) | 10, 20 | Intraperitoneal (i.p.) | Dose-dependent reduction in infarct size.[2] | [2] |

| Rat (MCAO) | 20 | Intraperitoneal (i.p.) | Significant decrease in neurological deficit scores and cerebral infarction.[13] | [13] |

| Rat (MCAO) | 40 | Intraperitoneal (i.p.) | Ameliorated neurological deficits and reduced cerebral infarction area.[3] | [3] |

| Rat (pMCAO) | 10, 20, 40 | Intraperitoneal (i.p.) | Ameliorated neurological functional recovery; doses of 20 & 40 mg/kg decreased infarct volume.[14][15] | [14][15] |

| Mouse (MCAO) | N/A | N/A | Improved neurological scores and decreased infarct size.[16][17] |[16][17] |

Table 2: Modulation of Key Biomarkers by TMP in Cerebral Ischemia

| Biomarker | Effect of TMP | Implication | Reference |

|---|---|---|---|

| Inflammatory Markers | |||